Ranimustine - 58994-96-0

Ranimustine

Catalog Number: EVT-279747
CAS Number: 58994-96-0
Molecular Formula: C10H18ClN3O7
Molecular Weight: 327.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranimustine (MCNU) is a nitrosourea derivative developed in Japan. [] It exhibits potent antitumor activity against various experimental tumors, comparable to nimustine (ACNU). [] Although clinically, ACNU is indicated for various malignancies, including solid tumors, MCNU applications have primarily focused on hematological malignancies. []

Future Directions
  • Exploring its efficacy against a wider range of solid tumors: While currently primarily used for hematological malignancies, its in vitro activity against various solid tumor specimens warrants further clinical investigation. []

Nimustine (ACNU)

Compound Description: Nimustine (ACNU), similar to ranimustine, is a nitrosourea compound with anticancer properties. It exerts its effect by interfering with DNA synthesis and repair. []

Busulfan

Compound Description: Busulfan is an alkylating agent used in chemotherapy, primarily for treating chronic myelogenous leukemia (CML). It works by disrupting DNA replication in rapidly dividing cells like cancer cells. []

Relevance: Both ranimustine and busulfan are chemotherapeutic agents used in the treatment of CML. A randomized controlled study demonstrated that ranimustine had comparable efficacy to busulfan in treating CML but proved superior in patients needing rapid responses. [] This suggests ranimustine could be a valuable alternative for specific CML cases, although both drugs target CML with different mechanisms.

Carboplatin

Compound Description: Carboplatin, another alkylating antineoplastic agent, is commonly used in chemotherapy regimens for various cancers, including lymphoma. Like other drugs in this class, it disrupts DNA synthesis to induce cell death. [, ]

Relevance: Carboplatin is often used in combination regimens with ranimustine, particularly as a high-dose chemotherapy regimen followed by autologous stem cell transplantation. This approach, known as MCVC (ranimustine, carboplatin, etoposide, and cyclophosphamide), is frequently employed in Japan for refractory malignant lymphoma. [] Additionally, a combination of ranimustine and carboplatin demonstrated success in treating recurrent intraocular retinoblastoma with vitreous seeding, suggesting potential applicability for this difficult-to-treat condition. []

Etoposide

Compound Description: Etoposide is a topoisomerase II inhibitor, a type of chemotherapy that blocks the topoisomerase II enzyme necessary for DNA replication and repair, leading to cell death. It is frequently used in treating various cancers. [, , ]

Relevance: Similar to carboplatin, etoposide is frequently combined with ranimustine in high-dose chemotherapy regimens for lymphoma, such as the MCVC protocol. [] Additionally, a combination of ranimustine and etoposide, alongside carboplatin and recombinant mutant human tumor necrosis factor-alpha, has shown potential for treating recurrent malignant supratentorial astrocytomas at first relapse, showcasing its possible application in brain tumors. []

Cyclophosphamide

Compound Description: Cyclophosphamide is an alkylating agent used in various chemotherapy regimens, including those for lymphoma. It disrupts DNA replication and is often used in combination with other chemotherapy drugs. [, , ]

Relevance: Like carboplatin and etoposide, cyclophosphamide is often incorporated into high-dose chemotherapy regimens alongside ranimustine. One such regimen, MCVC, is widely used in Japan to treat refractory malignant lymphoma. [] The combination of cyclophosphamide, etoposide, and ranimustine (CEM) followed by autologous PBSCT demonstrated safety and efficacy in treating high-risk de novo or relapsed diffuse large B-cell lymphoma. []

Procarbazine

Compound Description: Procarbazine is an antineoplastic agent with alkylating properties, often used in combination chemotherapy regimens for treating Hodgkin's lymphoma and brain tumors. [, , ]

Relevance: Procarbazine is often included in combination therapies alongside ranimustine. For example, the MIND-E regimen (ranimustine, ifosfamide, procarbazine, dexamethasone, and etoposide) shows potential for treating central nervous system recurrence of diffuse large B-cell lymphoma in patients with a poor performance status, highlighting its synergistic effect with ranimustine in challenging cases. []

Vincristine

Compound Description: Vincristine is a vinca alkaloid that inhibits cell division by interfering with microtubule assembly. It is used in various chemotherapy combinations to treat different cancers, including hematological malignancies. [, ]

Relevance: Vincristine is often combined with ranimustine in chemotherapy protocols for treating hematological cancers. For example, the ROAD-IN regimen, which includes ranimustine, vincristine, melphalan, and dexamethasone, has shown promising results in treating multiple myeloma. [] This highlights the combined effect of these drugs in targeting multiple myeloma cells.

Melphalan

Compound Description: Melphalan is an alkylating agent primarily used in treating multiple myeloma and ovarian cancer. It disrupts cell division by damaging DNA and is often combined with other chemotherapy drugs for optimal efficacy. [, ]

Relevance: Like vincristine, melphalan is often paired with ranimustine in multiple myeloma treatment. The MMCP regimen (ranimustine, melphalan, cyclophosphamide, and prednisolone) demonstrated superior efficacy compared to other regimens like VMCP and MMPP, suggesting that melphalan and ranimustine work synergistically to combat multiple myeloma. []

Dexamethasone

Compound Description: Dexamethasone is a corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is often used in conjunction with chemotherapy regimens to manage side effects and enhance treatment efficacy. [, ]

Relevance: Dexamethasone is frequently included in chemotherapy protocols incorporating ranimustine, such as the MIND-E regimen for treating CNS relapse of diffuse large B-cell lymphoma. [] This suggests that dexamethasone might play a role in mitigating inflammatory responses and potentially improving the overall effectiveness of ranimustine-containing regimens.

Interferon-α (IFN-α)

Compound Description: Interferon-α is a cytokine with antiviral and antitumor properties. It stimulates the immune system to attack cancer cells and is used in treating certain cancers, including multiple myeloma. []

Relevance: While both ranimustine and interferon-α are used in multiple myeloma treatment, a study evaluating the ROAD-IN regimen found no added benefit from interferon-α maintenance therapy following induction therapy. [] This finding suggests that combining these agents might not provide additional benefits beyond the initial response to ranimustine-based induction chemotherapy.

Overview

Ranimustine, also known as 3-(2-chloroethyl)-3-nitroso-1-{[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl}urea, is a synthetic compound classified as a nitrosourea alkylating agent. It is primarily used in research related to chronic myelogenous leukemia and polycythemia vera. Ranimustine acts through the alkylation of DNA, leading to antitumor effects. This compound is categorized under experimental drugs and has been identified with the DrugBank Accession Number DB13832 .

Synthesis Analysis

The synthesis of Ranimustine involves several chemical processes typical for nitrosourea compounds. The starting materials include various organic reagents that undergo reactions such as alkylation and nitrosation. Specific methods for synthesizing Ranimustine have not been extensively detailed in the available literature, but it generally follows standard protocols for creating nitrosourea derivatives. These methods often involve the use of protective groups to ensure selective reactions occur at desired sites within the molecule .

Molecular Structure Analysis

Ranimustine has the following molecular structure:

  • Chemical Formula: C₁₀H₁₈ClN₃O₇
  • Molecular Weight: Average 327.72 g/mol
  • IUPAC Name: 3-(2-chloroethyl)-3-nitroso-1-{[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl}urea
  • CAS Number: 58994-96-0

The compound features a complex structure with multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and nitroso (-NO) groups. The presence of these groups contributes to its reactivity and biological activity .

Chemical Reactions Analysis

Ranimustine primarily undergoes chemical reactions typical of alkylating agents. The most significant reaction is the alkylation of DNA, where Ranimustine forms covalent bonds with nucleophilic sites on DNA bases. This process leads to cross-linking of DNA strands, which inhibits replication and transcription processes essential for cell division.

The reaction mechanism involves:

  1. Formation of a reactive intermediate: The nitroso group can generate a highly reactive species that can interact with nucleophiles.
  2. Alkylation: This reactive species attacks the DNA molecule, resulting in alkylation at guanine residues predominantly.
  3. Cross-linking: The formation of interstrand cross-links prevents proper DNA separation during replication.

These reactions are crucial for its antitumor activity as they lead to cellular apoptosis in rapidly dividing cancer cells .

Mechanism of Action

The mechanism by which Ranimustine exerts its antitumor effects is primarily through DNA damage. Upon administration, Ranimustine becomes activated and subsequently alkylates DNA at guanine bases. This process results in:

  • DNA Cross-linking: Inhibiting DNA replication and transcription.
  • Induction of Apoptosis: Damaged cells may undergo programmed cell death due to irreparable DNA damage.
  • Cell Cycle Arrest: Cells are prevented from progressing through the cell cycle due to damaged genetic material.
Physical and Chemical Properties Analysis

Ranimustine exhibits several physical and chemical properties that are relevant for its application in research:

  • Water Solubility: Approximately 15.5 mg/mL
  • LogP (Partition Coefficient): -0.74 (indicating hydrophilicity)
  • Polar Surface Area: 140.92 Ų
  • Hydrogen Bond Donors/Acceptors: 4 hydrogen bond donors and 7 hydrogen bond acceptors.

These properties suggest that Ranimustine has moderate solubility in water and may exhibit favorable pharmacokinetics for therapeutic applications .

Applications

Ranimustine is primarily used in scientific research related to hematological malignancies such as chronic myelogenous leukemia and polycythemia vera. Its role as an alkylating agent makes it valuable in developing treatment regimens that involve high-dose chemotherapy followed by autologous stem cell transplantation.

Additionally, ongoing research continues to explore its potential applications in combination therapies aimed at enhancing efficacy against resistant cancer types .

Properties

CAS Number

58994-96-0

Product Name

Ranimustine

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea

Molecular Formula

C10H18ClN3O7

Molecular Weight

327.72 g/mol

InChI

InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)

InChI Key

AHHFEZNOXOZZQA-UHFFFAOYSA-N

SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MCNU
methyl 6-((((2-chloroethyl)nitrosoamino)carbonyl) amino)-6-deoxy-alpha-D-glucopyranoside
methyl 6-(3-(2-chloroethyl)-3-nitrosoiureido)-6-deoxy-alpha-D-glucopyranoside
methyl 6-(3-(2-chloroethyl)-3-nitrosoureido)-6-deoxy-alpha-D-glucopyranoside
ranimustine
ranimustine, (beta)-(D)-isome

Canonical SMILES

COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.